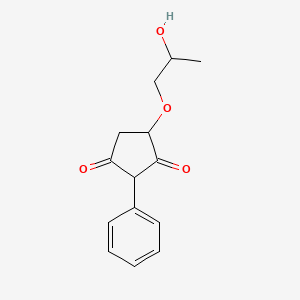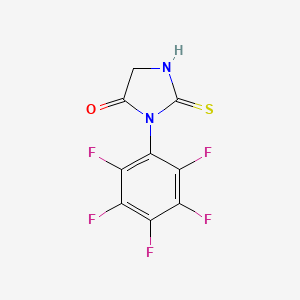
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an imidazolidinone ring with a sulfanylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of pentafluorophenyl-substituted precursors with imidazolidinone derivatives under controlled conditions. One common method includes the use of pentafluorophenyl isocyanate and thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets through its reactive functional groups. The pentafluorophenyl group can engage in π-π interactions, while the sulfanylidene group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, particularly in peptide synthesis.
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in catalysis.
Uniqueness
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is unique due to the combination of the pentafluorophenyl group and the sulfanylidene-imidazolidinone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
252663-73-3 |
|---|---|
分子式 |
C9H3F5N2OS |
分子量 |
282.19 g/mol |
IUPAC 名称 |
3-(2,3,4,5,6-pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H3F5N2OS/c10-3-4(11)6(13)8(7(14)5(3)12)16-2(17)1-15-9(16)18/h1H2,(H,15,18) |
InChI 键 |
REPIDDCZCYTZRN-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=S)N1)C2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


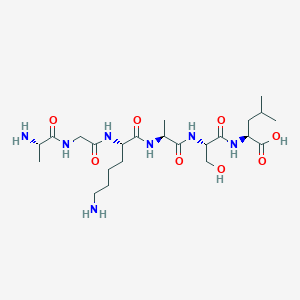
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)


![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
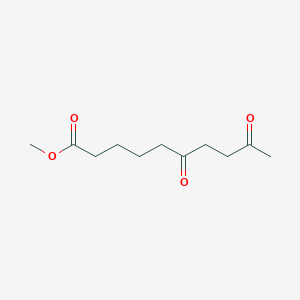
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
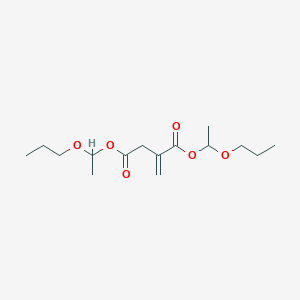
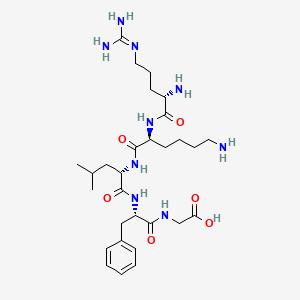
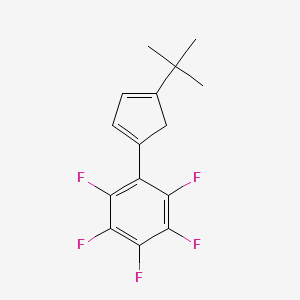
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
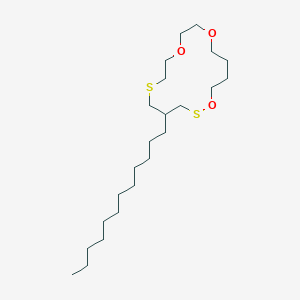
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
